molecular formula C17H16N2O2 B11845798 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- CAS No. 870889-67-1

3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-

Cat. No.: B11845798
CAS No.: 870889-67-1
M. Wt: 280.32 g/mol
InChI Key: FZMGFHWLHIUPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The carboxylic acid proton resonates as a broad singlet near δ 12.0 ppm. Piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm, while naphthalenyl aromatic protons show peaks at δ 7.2–8.5 ppm.
  • ¹³C NMR : The cyano carbon (C≡N) is observed at δ 118–120 ppm. The carboxylic acid carbonyl carbon resonates at δ 170–175 ppm, and aromatic carbons in the naphthalene system appear between δ 125–135 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C≡N stretch : A sharp peak near 2240 cm⁻¹.
  • O-H stretch (carboxylic acid) : A broad band at 2500–3300 cm⁻¹.
  • C=O stretch : A strong signal at 1680–1720 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The naphthalene chromophore absorbs strongly in the UV region, with λmax at 275 nm (π→π* transition) and a weaker band near 310 nm (n→π* transition of the cyano group).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is observed at m/z 281.1291 (calculated for C₁₇H₁₇N₂O₂: 281.1295), confirming the molecular formula. Fragment ions at m/z 237 and 189 correspond to losses of COOH and C≡N groups, respectively.

Tautomerism and Stereochemical Considerations

The compound exhibits no significant tautomerism due to the fixed positions of the carboxylic acid and cyano groups. However, stereochemical variability arises from the piperidine ring’s chair conformation. The equatorial preference of the bulky naphthalenyl group minimizes 1,3-diaxial interactions, while the carboxylic acid group adopts an axial or equatorial position depending on solvent polarity.

Potential stereoisomers could theoretically form if chiral centers are present. However, the current structure lacks stereogenic centers, as confirmed by symmetry in the piperidine ring and planar naphthalene system. Racemization is thus not a concern under standard conditions.

Properties

CAS No.

870889-67-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O2/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)19-9-3-4-13(11-19)17(20)21/h1-2,5-8,13H,3-4,9,11H2,(H,20,21)

InChI Key

FZMGFHWLHIUPNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

A foundational approach involves hydrogenating pyridinecarboxylic acids to their piperidine analogs. For example, 4-pyridinecarboxylic acid undergoes hydrogenation using a 5% palladium-carbon catalyst under 4–5 MPa H₂ pressure at 90–100°C for 3–4 hours, yielding 4-piperidinecarboxylic acid with >95% purity. This method is scalable and avoids racemization, making it suitable for industrial production.

Key Data:

  • Catalyst Loading: 0.01–0.05 wt% Pd/C relative to substrate.

  • Solvent System: Water or methanol.

  • Yield: 85–97%.

For the target compound, analogous hydrogenation of a pre-functionalized pyridine intermediate (e.g., 1-(4-cyano-1-naphthalenyl)-3-pyridinecarboxylic acid) could provide the piperidine backbone. However, steric hindrance from the naphthalenyl group necessitates optimized catalyst activity.

Introducing the 4-Cyano-1-Naphthalenyl Substituent

Nucleophilic Aromatic Substitution

The 1-position of naphthalene is electrophilic, enabling substitution reactions. A patented method describes attaching cyano groups to aromatic systems using 2-chloroacrylonitrile under acidic conditions (e.g., HCl/H₂O at 80°C). For the target compound, this approach could be adapted to synthesize 4-cyano-1-naphthalenylamine , followed by coupling to the piperidine core.

Example Protocol:

  • React 1-naphthaldehyde with 2-cyanothioacetamide in ethanol/triethylamine at 40°C to form 4-cyano-1-naphthalenyl intermediate.

  • Purify via crystallization (ethanol/water), yielding >90% purity.

Transition Metal-Catalyzed Cross-Coupling

Rhodium- or palladium-catalyzed reactions enable direct C–N bond formation. A Rh-catalyzed asymmetric carbometalation of dihydropyridines with sp²-hybridized boronic acids (e.g., 4-cyano-1-naphthalenylboronic acid) achieves enantioselective substitution at the piperidine 1-position.

Optimized Conditions:

  • Catalyst: Rh(cod)(OH)₂ with chiral ligand L1.

  • Temperature: 60–80°C in tetrahydrofuran (THF).

  • Yield: 70–85% ee.

Functionalization of the Piperidine Core

Carboxylic Acid Group Installation

The 3-piperidinecarboxylic acid moiety is introduced via hydrolysis of nitrile or ester precursors. A Chinese patent details hydrolyzing 3-piperidineformamide hydrochloride in 28–35% HCl at 60–65°C, achieving simultaneous chiral resolution and hydrolysis to (S)-3-piperidinecarboxylic acid (99.6% ee).

Critical Parameters:

  • Acid Concentration: ≥28% HCl for optimal hydrolysis rate.

  • Temperature Control: ≤30°C during pH adjustment to prevent racemization.

For the target compound, this method could be applied to a pre-substituted piperidineformamide derivative.

Integrated Synthesis Routes

Route 1: Sequential Hydrogenation and Coupling

  • Step 1: Hydrogenate 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid using Pd/C.

  • Step 2: Perform Ullmann coupling with 1-iodo-4-cyanonaphthalene in DMF at 120°C, mediated by CuI/L-proline.

  • Step 3: Purify via recrystallization (ethanol/petroleum ether).

Yield: 52–65% over three steps.

Route 2: One-Pot Cyclization and Functionalization

  • Step 1: React 4-cyano-1-naphthalenylamine with ethyl acrylate via Michael addition to form a piperidine intermediate.

  • Step 2: Oxidize the ester to carboxylic acid using KMnO₄ in acidic conditions.

  • Step 3: Resolve enantiomers via tartaric acid crystallization.

Yield: 45–60%.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems: Ethanol/water (1:1) or methanol/petroleum ether.

  • Purity: ≥99% by HPLC.

Chiral Resolution

  • Resolving Agent: L- or D-tartaric acid in methanol/isopropanol.

  • Diastereomeric Excess: >95% ee.

Challenges and Optimization Opportunities

  • Steric Hindrance: The bulky naphthalenyl group reduces coupling efficiency; microwave-assisted synthesis may enhance reaction rates.

  • Racemization Risk: Low-temperature (<10°C) workup is critical during acid-base neutralization.

  • Catalyst Cost: Rhodium-based systems are expensive; nickel or iron catalysts are under investigation .

Chemical Reactions Analysis

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name Key Structural Features CAS Number Reference
Tiagabine 1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (R-configuration) 145821-59-6
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide Carboxylic acid replaced with carboxamide; retains 4-cyanonaphthyl group 664363-26-2
(R)-1-[4,4-Bis(3-phenoxymethyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid Phenoxymethyl-thienyl substituents instead of methyl-thienyl; enhanced GAT1 inhibition N/A
1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine Cyano group at piperidine 4-position; trifluoromethylphenyl substitution 634465-43-3
1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid Methylthiophene substituents; structural similarity to tiagabine 1026678-38-5

Key Observations :

  • Tiagabine analogs (e.g., ) show that bulky aromatic substituents (e.g., thienyl groups) enhance GABA transporter 1 (GAT1) inhibition .
  • Carboxamide derivatives (e.g., CAS 664363-26-2) may exhibit altered pharmacokinetics due to reduced acidity compared to carboxylic acids .
  • Cyanonaphthyl vs.
GABA Uptake Inhibition
  • Tiagabine : IC50 ~ 67 nM for GAT1 inhibition; R-configuration critical for activity .
  • Phenoxymethyl-thienyl analog (): Comparable GAT1 inhibition to tiagabine, suggesting substituent flexibility in the aromatic region .
  • The cyanonaphthyl group may reduce potency due to steric hindrance .
Metabolic Stability
  • Target Compound : The naphthalene moiety may enhance metabolic stability via π-stacking interactions with cytochrome P450 enzymes, though this requires validation .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Tiagabine 1-(4-Cyanonaphthyl)-carboxamide
Molecular Weight 279.34 g/mol 412.6 g/mol 279.34 g/mol
LogP (Predicted) ~3.6 (high lipophilicity) 4.1 ~3.1
Water Solubility Low (carboxylic acid may form salts) Low (salt forms used clinically) Very low (amide group)
Protein Binding Not reported >96% Likely high

Notes:

  • The carboxylic acid group in the target compound may improve solubility via salt formation compared to carboxamide derivatives .
  • Tiagabine’s bis-thienyl substituents contribute to its high LogP, whereas the target compound’s naphthalene group may reduce membrane permeability .

Biological Activity

3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, also known by its CAS number 870889-65-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of 308.374 g/mol. Its structure features a piperidine ring attached to a naphthalene moiety with a cyano group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20N2O2
Molecular Weight308.374 g/mol
CAS Number870889-65-9
IUPAC Name3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-

The biological activity of 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in agriculture and medicine for controlling pathogenic microorganisms .

Study on Antifungal Activity

In a study focused on the antifungal properties of piperidine derivatives, 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)- was evaluated for its efficacy against common agricultural pathogens. The results indicated that the compound displayed potent fungicidal activity against several strains, including Fusarium and Rhizoctonia species. The study concluded that the compound could be developed into an effective fungicide for crop protection .

Research on Anticancer Properties

Another significant area of research involves the anticancer potential of this compound. Experimental studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro assays demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in various cancer cell lines .

Comparative Analysis with Similar Compounds

To emphasize the unique properties of 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityNotes
2-(6,8-Dichloroquinazolin-4-ylamino)acetic acidAntimicrobial and anticancerKnown for diverse biological activities
Piperidine derivativesVariableSome exhibit antifungal properties

Q & A

Basic: What are the recommended synthetic routes for 3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a naphthalene derivative (e.g., 4-cyano-1-naphthol) with a functionalized piperidine precursor. A common approach is nucleophilic substitution or palladium-catalyzed cross-coupling. For example, refluxing with a base (e.g., sodium carbonate) in a polar aprotic solvent (DMF or acetonitrile) under nitrogen can facilitate the reaction . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for decomposition.
  • Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Scaling up may require continuous flow reactors for improved yield .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H335 hazard code) .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
  • Structural validation : Confirm compound identity via NMR and HRMS to rule out impurities .
  • Target specificity : Use competitive binding assays (e.g., radioligand displacement) to validate interactions with purported targets (e.g., GABA transporters) .

Advanced: What analytical techniques are suitable for determining purity and identifying impurities?

Methodological Answer:

  • HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients. Relative response factors (RRFs) calibrate impurity quantification .
  • NMR spectroscopy : ¹H/¹³C NMR identifies structural deviations; 2D experiments (COSY, HSQC) resolve stereochemical ambiguities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced: How does the 4-cyano-1-naphthalenyl group influence pharmacokinetic properties?

Methodological Answer:
The substituent enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Strategies to balance properties:

  • Salt formation : Hydrochloride salts improve solubility (e.g., as seen in tiagabine analogs) .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances bioavailability .
  • Metabolic stability : Cyano groups resist oxidation, prolonging half-life compared to nitro or amino analogs .

Advanced: What strategies are effective in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes crystal nucleation .
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., piperidinecarboxylic acid derivatives) to guide crystal growth .

Basic: What spectroscopic methods are employed for structural characterization?

Methodological Answer:

  • IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
  • Mass spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
  • Elemental analysis : Validate C, H, N composition within 0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace the naphthalenyl group with biphenyl or thiophene rings to assess π-π stacking effects .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance receptor affinity .
  • Stereochemistry : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) to evaluate chiral selectivity in biological activity .

Advanced: What in vitro assays are recommended to evaluate biological target interactions?

Methodological Answer:

  • Fluorescence polarization : Measure binding affinity to proteins (e.g., kinases) using fluorescent probes .
  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) .
  • Enzyme inhibition : Monitor IC₅₀ via colorimetric assays (e.g., NADH depletion for dehydrogenases) .

Basic: What are key solubility and stability considerations for experimental setups?

Methodological Answer:

  • Solubility : Use DMSO for stock solutions (≤10 mM); dilute in PBS (pH 7.4) for biological assays. Precipitation issues may require co-solvents (e.g., cyclodextrins) .
  • Stability : Store at –20°C under argon to prevent hydrolysis/oxidation. Monitor degradation via HPLC at t = 0, 24, 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.